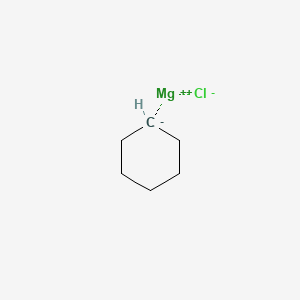

Cyclohexylmagnesium chloride

Übersicht

Beschreibung

Cyclohexylmagnesium chloride is an organometallic compound widely used in organic synthesis. It is a type of Grignard reagent, which is a class of compounds that are highly reactive and useful for forming carbon-carbon bonds. The chemical formula for this compound is C6H11ClMg, and it is typically found as a solution in organic solvents like diethyl ether or tetrahydrofuran. This compound is known for its nucleophilic properties, making it a valuable reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclohexylmagnesium chloride is prepared through the reaction of cyclohexyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C6H11Cl+Mg→C6H11MgCl

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction is carefully controlled to maintain the desired temperature and prevent any side reactions. The resulting solution is then purified and standardized for use in various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclohexylmagnesium chloride primarily undergoes nucleophilic addition and substitution reactions. As a Grignard reagent, it reacts with electrophiles such as carbonyl compounds to form alcohols, aldehydes, or ketones. The general reaction with a carbonyl compound is:

C6H11MgCl+R2C=O→R2C(OH)C6H11

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Halides: Reacts with alkyl halides to form substituted cyclohexyl compounds.

Esters and Acids: Reacts with esters and carboxylic acids to form tertiary alcohols.

Major Products:

Alcohols: Formed from the reaction with aldehydes and ketones.

Substituted Cyclohexyl Compounds: Formed from the reaction with alkyl halides.

Tertiary Alcohols: Formed from the reaction with esters and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

1. Cross-Coupling Reactions:

Cyclohexylmagnesium chloride has been effectively employed in transition-metal-catalyzed cross-coupling reactions. For instance, it has been used in iron-catalyzed cross-coupling with alkynyl and styrenyl chlorides, yielding products with high efficiency (89-96% yields) . The versatility of this compound allows for coupling with a range of substrates, including medicinally relevant scaffolds.

2. Nucleophilic Substitution:

This Grignard reagent serves as a nucleophile in the synthesis of organoarsenic compounds. A study demonstrated its application in generating cyclohexylphenyl(phenylmethyl)arsine via nucleophilic attack on an appropriate electrophile . The reaction conditions were optimized to achieve significant yields.

Catalytic Applications

This compound is also utilized in catalytic systems:

1. Manganese-Catalyzed Reactions:

In manganese-catalyzed cross-coupling reactions involving aryl halides, this compound showed promising results with yields reaching up to 94% for specific substrates . This highlights its effectiveness in forming Csp3-Csp2 bonds under mild conditions.

2. Palladium-Catalyzed Reactions:

Recent studies have indicated that this compound can be used in palladium-catalyzed Kumada cross-coupling reactions. These reactions demonstrated good catalytic activity, achieving yields around 86% under optimized conditions . The ability to perform these reactions at gram-scale further emphasizes the practicality of this reagent in synthetic chemistry.

Chemical Transformations

1. Reduction Reactions:

this compound has been explored for its reductive capabilities, particularly in converting ketoximes to aziridines. This transformation showcases its utility as a reductive agent in organic synthesis .

2. Metalation of CH-Acidic Compounds:

The reagent is employed for the metalation of CH-acidic compounds, enabling the introduction of the cyclohexyl group into various organic molecules . This application is particularly valuable for creating complex molecular architectures.

Summary Table of Applications

| Application Type | Description | Yield Range |

|---|---|---|

| Cross-Coupling Reactions | Coupling with alkynyl and styrenyl chlorides | 89-96% |

| Nucleophilic Substitution | Synthesis of organoarsenic compounds | Significant yields |

| Manganese-Catalyzed Reactions | Coupling with aryl halides | Up to 94% |

| Palladium-Catalyzed Reactions | Kumada cross-coupling reactions | 86% |

| Reduction Reactions | Conversion of ketoximes to aziridines | Variable |

| Metalation | Introduction of cyclohexyl group into CH-acidic compounds | Variable |

Wirkmechanismus

The mechanism of action of cyclohexylmagnesium chloride involves the nucleophilic attack of the cyclohexyl group on electrophilic centers in the target molecule. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This allows the compound to effectively participate in nucleophilic addition and substitution reactions, forming new carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Methylmagnesium Chloride: Used for introducing methyl groups.

Ethylmagnesium Chloride: Used for introducing ethyl groups.

Phenylmagnesium Chloride: Used for introducing phenyl groups.

Cyclohexylmagnesium chloride stands out due to its ability to form stable, cyclic structures, making it particularly useful in the synthesis of cyclic compounds and complex organic molecules.

Biologische Aktivität

Cyclohexylmagnesium chloride (C6H11ClMg) is an organomagnesium compound classified as a Grignard reagent. It plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This article explores its biological activity, applications, and relevant case studies.

- Molecular Formula : C6H11ClMg

- Molecular Weight : 142.91 g/mol

- CAS Number : 931-51-1

- Solubility : Highly reactive with water, producing flammable hydrogen gas.

- Safety Hazards : Causes severe skin burns and eye damage; highly flammable .

Applications in Organic Synthesis

This compound is primarily utilized in synthetic organic chemistry for:

- Grignard Reactions : It facilitates the introduction of the cyclohexyl group into organic molecules.

- Cross-Coupling Reactions : It is employed in coupling reactions with aryl halides, leading to the formation of various substituted aromatic compounds.

Table 1: Cross-Coupling Yields with this compound

| Entry | Aryl Halide | Product Yield (%) |

|---|---|---|

| 1 | p-Chlorobenzonitrile | 94 |

| 2 | Methyl p-chlorobenzoate | 65 |

| 3 | p-Bromobenzonitrile | 43 |

| 4 | p-Iodobenzonitrile | 0 |

| 5 | p-Fluorobenzonitrile | 0 |

The data indicates that this compound exhibits high reactivity towards certain aryl halides, yielding significant amounts of desired products .

Biological Activity and Toxicity

While this compound is primarily used for synthetic purposes, its biological activity is minimal. However, it poses several health risks:

- Dermatotoxicity : Direct contact can lead to severe skin burns.

- Respiratory Effects : Inhalation of vapors may result in chemical pneumonitis and pulmonary edema .

- Environmental Impact : Although it does not display pronounced toxicity or side effects of environmental concern, proper handling is essential due to its corrosive nature .

Case Studies

-

Manganese-Catalyzed Cross-Coupling :

A study investigated the reaction of this compound with para-substituted halobenzenes under manganese catalysis. The results showed that varying substituents on the aryl halides significantly influenced the yield and selectivity of the products. Notably, p-chlorobenzonitrile provided a yield of 94%, highlighting the reagent's effectiveness in forming carbon-carbon bonds . -

Reactivity with Different Substrates :

Another study examined the reactivity of this compound with various substrates. It was found that while some substrates reacted efficiently, others did not yield any product, indicating a substrate-dependent reactivity profile. This variability emphasizes the importance of selecting appropriate substrates for successful reactions involving this Grignard reagent .

Eigenschaften

IUPAC Name |

magnesium;cyclohexane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDWWARPYWCXMG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[CH-]CC1.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061309 | |

| Record name | Magnesium, chlorocyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solution in diethyl ether: Yellow-brown liquid; [MSDSonline] | |

| Record name | Cyclohexylmagnesium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

931-51-1 | |

| Record name | Cyclohexylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chlorocyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chlorocyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorocyclohexylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLMAGNESIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of cyclohexylmagnesium chloride in organic synthesis?

A1: this compound is a Grignard reagent, a class of highly versatile reagents in organic chemistry. It primarily acts as a nucleophile, attacking electrophilic carbon atoms to form new carbon-carbon bonds. [, , , , ] This property makes it useful for synthesizing complex molecules from simpler starting materials.

Q2: Can you give specific examples of how this compound has been used in synthesis?

A2: Certainly! Several studies showcase its versatility:* Synthesis of Aziridines: Research shows that this compound can reduce ketoximes to aziridines, valuable intermediates in the synthesis of various nitrogen-containing compounds. [] * Functionalized Biphenyls: It plays a crucial role in a more efficient synthesis of functionalized biphenyl-based phosphine ligands. These ligands are essential in various catalytic reactions. [] * Alkylation Reactions: This Grignard reagent facilitates the ortho-alkylation of benzamides with alkyl chlorides, offering a new route to modify these important molecules. []* Total Synthesis of Parvaquone: In the total synthesis of the antiviral drug parvaquone, this compound is used in a key step to introduce a cyclohexyl substituent. []

Q3: The research mentions the use of this compound with a cobalt catalyst. What is the role of this compound in this context?

A3: In cobalt-catalyzed reactions, such as the ortho-alkylation of benzamides, this compound serves multiple purposes. It acts as a base to deprotonate the amide nitrogen and the ortho-C-H bond. [] Additionally, it is believed to be involved in the generation of the active cobalt catalyst species, enabling the desired transformation. [, ]

Q4: Does this compound always act as a nucleophile?

A4: While predominantly a nucleophile, this compound exhibits other interesting behaviors. For instance, it can act as a reducing agent, as seen in the conversion of certain ketoximes to aziridines. [] Furthermore, it can convert some ketoximes to ketimines. [] This highlights the importance of reaction conditions and substrates in dictating its reactivity.

Q5: The abstract concerning the synthesis of [carbonyl-11C]WAY-100635 mentions an "immobilized Grignard reagent." What does this mean, and what are the advantages?

A5: In this context, immobilization refers to coating the this compound onto the inner surface of a polypropylene tube. [] This technique offers several advantages for synthesizing radiolabeled compounds:* Simplified Purification: Using smaller reagent quantities simplifies product purification. [] * Remote Control: The immobilization allows for adapting the procedure for remote operation in a shielded hot-cell, crucial for radiation safety when working with short-lived radioisotopes like carbon-11. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.